4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, like the one , often involves complex organic reactions, such as Friedlander synthesis, which is a common method for constructing quinoline cores. For instance, Chen et al. (2000) detailed the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides and related compounds through a modified Friedlander synthesis, highlighting the importance of small lipophilic substituents for cytotoxic potency, which may provide insights into the synthesis strategies for similar compounds (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological activity. Studies often employ spectroscopic methods such as NMR and mass spectrometry to elucidate the structure. The structural analysis is pivotal for understanding the compound's reactivity and interaction with biological targets. Although specific studies on "4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide" were not found, analogous research on similar molecules provides valuable insights into the potential structural features and analytical approaches that could be applied to this compound.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, which can modify their chemical properties and biological activities. For example, the introduction of substituents at specific positions on the quinoline nucleus can significantly alter the compound's pharmacological properties. Studies like those by Ukrainets et al. (2008) on the antitubercular activity of quinoline derivatives provide a glimpse into the chemical versatility and reactivity of these compounds (Ukrainets et al., 2008).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, a key structural component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .
Mode of Action
For example, articaine, a compound with a 2,3,4-trisubstituent thiophene structure, is known to act as a voltage-gated sodium channel blocker
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, or other pharmacological effects
properties
IUPAC Name |
2-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-16(20)14-10-12(4-5-15(14)19-11)17(21)18-7-6-13-3-2-8-22-13/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNFPJHYPYELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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